Methyl 4-bromo-1H-indole-6-carboxylate

Overview

Description

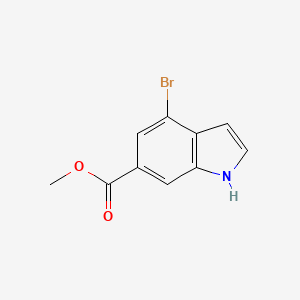

Methyl 4-bromo-1H-indole-6-carboxylate is a halogenated indole derivative with a bromine substituent at position 4 and a methyl ester group at position 6 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1H-indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the reaction of 4-bromoindole with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Hydrolysis: 4-bromo-1H-indole-6-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 4-bromo-1H-indole-6-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Oxidation and Reduction : The indole ring can undergo oxidation or reduction.

- Ester Hydrolysis : Hydrolysis of the methyl ester group can yield the corresponding carboxylic acid.

Biology

This compound is extensively studied for its potential biological activities:

- Antiviral and Anticancer Properties : Research indicates that indole derivatives exhibit inhibitory effects against various viruses and cancer cells. This compound has shown promise in targeting specific pathways involved in these diseases.

- Antimicrobial Activity : The compound has been investigated for its effectiveness against a range of microbial pathogens, showcasing its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to interact with biological targets. It is being evaluated for:

- Therapeutic Applications : Its structure allows for modifications that can enhance efficacy against diseases, particularly in designing molecules that target specific receptors or enzymes involved in disease progression .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of influenza virus replication at low concentrations. |

| Study B | Anticancer Properties | Showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells. |

| Study C | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

These findings underscore the compound's potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1H-indole-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to specific enzymes or receptors, modulating their activity. This compound can influence biological pathways by either inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₀H₈BrNO₂ .

- Molecular Weight : 254.08 g/mol .

- CAS Number : Discrepancies exist across sources; 882679-96-1 is cited in product specifications , while PharmaBlock Sciences lists 1638768-53-2 . This inconsistency may stem from registration variations or structural nuances.

- Purity : Typically ≥97% .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound’s structure combines an indole core (a bicyclic aromatic system with a pyrrole ring fused to benzene) with a bromine atom at position 4 and a methyl ester at position 6. This configuration influences its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis .

Methyl 4-bromo-1H-indole-6-carboxylate belongs to a family of halogenated indole and indazole esters. Below is a detailed comparison with structurally related compounds, highlighting differences in substituent positions, molecular properties, and applications.

Positional Isomers of Indole Carboxylates

Table 1: Comparison of this compound with Positional Isomers

Key Insights :

- Positional isomers exhibit identical molecular formulas but differ in substituent placement, leading to variations in electronic distribution and steric effects.

Methyl-Substituted Derivatives

Table 2: Comparison with Methyl-Substituted Indole Carboxylates

Key Insights :

- The addition of a methyl group (e.g., at position 2 or 3) increases molecular weight (268.11 vs.

- Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (similarity 0.84) is available in 100 mg to 1 g quantities, suggesting its utility in small-scale pharmaceutical research .

Indazole Analogues

Table 3: Comparison with Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Structure | Molecular Weight |

|---|---|---|---|---|

| Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8 | C₉H₇BrN₂O₂ | Indazole core | 255.07 |

Key Insights :

- Indazole derivatives replace the pyrrole nitrogen in indole with two adjacent nitrogen atoms. This modification enhances hydrogen-bonding capacity and may improve metabolic stability in drug candidates .

Physicochemical and Commercial Comparison

Table 4: Commercial Availability and Hazards

| Compound Name | Purity | Availability (Quantity) | Key Hazards |

|---|---|---|---|

| This compound | 97% | 1g, 5g, 10g | H302, H315, H319 |

| Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | 97% | 100 mg, 250 mg, 1g | Not specified |

Key Insights :

- The parent compound is widely available in gram-scale quantities, reflecting its demand as a building block in drug discovery . Hazards are consistent across halogenated indoles, emphasizing the need for proper handling .

Biological Activity

Methyl 4-bromo-1H-indole-6-carboxylate is a derivative of the indole family, which has garnered attention for its potential biological activities. This compound's structure, characterized by a bromine atom at the fourth position of the indole ring and a carboxylate group at the sixth position, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is known to influence various biological processes through its interaction with cellular targets. The mechanisms include:

- Enzyme Inhibition : Indole derivatives often inhibit enzymes involved in cancer cell proliferation and other metabolic pathways, which can lead to therapeutic effects against various diseases.

- Cell Signaling Modulation : The compound may alter cell signaling pathways, affecting gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Biochemical Pathways

The biological activity of this compound can be attributed to its influence on several biochemical pathways:

- Antiviral and Anticancer Pathways : Indole derivatives have been reported to exhibit antiviral and anticancer activities by targeting specific molecular pathways involved in cell growth and replication.

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

- Antioxidant Properties : Compounds in this class are known for their antioxidant capabilities, which can protect cells from oxidative stress.

Antimicrobial Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against multiple bacterial strains such as E. coli and Staphylococcus aureus:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Potential

Research exploring the anticancer properties of indole derivatives has indicated that compounds like this compound can inhibit cancer cell proliferation through their action on specific signaling pathways. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates inflammatory responses |

| Antioxidant | Protects cells from oxidative damage |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with bromination of a pre-functionalized indole scaffold. For example, bromine can be introduced at the 4-position of a 6-carboxylate-substituted indole using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., DMF/H2SO4). Esterification with methanol via Fischer esterification or coupling reagents (e.g., DCC/DMAP) ensures retention of the methyl ester group .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 equiv NBS) and temperature (0–25°C) to minimize over-bromination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers handle safety and waste management for this compound?

- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential irritancy of indole derivatives. Avoid skin contact, as brominated indoles may exhibit cytotoxicity .

- Waste Disposal : Collect organic waste in halogen-compatible containers. Neutralize acidic byproducts (e.g., H2SO4) before disposal. Collaborate with certified waste management services for brominated compound handling .

Q. What analytical techniques are essential for characterizing purity and structure?

- Core Methods :

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ ~7.5–8.0 ppm for aromatic protons; ¹³C NMR: δ ~165–170 ppm for ester carbonyl).

- LC-MS : Verify molecular ion peaks ([M+H]+ at m/z 268.97 for C10H8BrNO2) and check for bromine isotopic signatures .

- Supplementary Data : Elemental analysis (C, H, N) to validate stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies between NMR and X-ray crystallography data may arise from dynamic effects (e.g., rotational isomers).

- Resolution :

Perform variable-temperature NMR to identify conformational exchange.

Use single-crystal X-ray diffraction (SHELXL ) to resolve positional ambiguities.

Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .

Q. What strategies optimize cross-coupling reactions involving this compound?

- Palladium-Catalyzed Coupling : For Suzuki-Miyaura reactions, use Pd(PPh3)4 (2–5 mol%) with arylboronic acids in THF/Na2CO3 (60°C, 12–24 hrs).

- Challenges : Steric hindrance at the 4-bromo position may reduce reactivity. Mitigate with microwave-assisted synthesis (100°C, 30 mins) or bulkier ligands (XPhos) .

- Monitoring : Track coupling efficiency via GC-MS or ¹H NMR (disappearance of bromoindole signals).

Q. How is this compound applied in protein-templated drug discovery?

- Case Study : The 4-bromo substituent serves as a handle for late-stage functionalization in kinase inhibitors. For example, it can undergo Buchwald-Hartwig amination to introduce pharmacophores targeting ATP-binding pockets .

- Experimental Design :

Screen against protein targets (e.g., FLT3 kinase) using SPR or fluorescence polarization.

Co-crystallize derivatives with proteins (PDB deposition via SHELX ) to study binding modes.

Q. What are the implications of crystallographic disorder in structural studies?

- Analysis : Disorder in the methyl ester or bromine positions can skew electron density maps.

- Mitigation :

Properties

IUPAC Name |

methyl 4-bromo-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHADJPVQZXGIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646098 | |

| Record name | Methyl 4-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-96-1 | |

| Record name | Methyl 4-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.